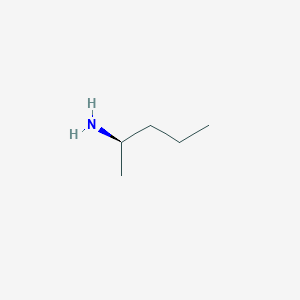

(2R)-pentan-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2R)-pentan-2-amine is an organic compound with the molecular formula C5H13N. It is a chiral amine, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image. This compound is part of the amine family, which are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This compound is used in various chemical reactions and has applications in different scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

(2R)-pentan-2-amine can be synthesized through several methods:

Reductive Amination: One common method involves the reductive amination of 2-pentanone with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.

Chiral Resolution: Another method is the chiral resolution of racemic 2-pentanamine using chiral acids or enzymes to separate the (2R)-enantiomer from the (2S)-enantiomer.

Asymmetric Synthesis: Asymmetric synthesis using chiral catalysts or reagents can also be employed to directly produce this compound from suitable precursors.

Industrial Production Methods

In industrial settings, this compound is typically produced through large-scale reductive amination processes. The reaction conditions are optimized to maximize yield and purity, often involving high-pressure hydrogenation and the use of robust catalysts. The product is then purified through distillation or crystallization techniques.

Analyse Chemischer Reaktionen

Types of Reactions

(2R)-pentan-2-amine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: It can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.

Substitution: It can participate in nucleophilic substitution reactions where the amine group is replaced by other functional groups using reagents like alkyl halides or sulfonyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Alkyl halides, sulfonyl chlorides, and other electrophilic reagents.

Major Products

Oxidation: Imines, nitriles.

Reduction: Secondary amines, tertiary amines.

Substitution: Various substituted amines depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

(2R)-pentan-2-amine has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of chiral amines and other nitrogen-containing compounds.

Biology: It serves as a precursor for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

Medicine: It is investigated for its potential therapeutic properties and as an intermediate in the synthesis of drugs.

Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of (2R)-pentan-2-amine depends on its specific application. In biological systems, it can interact with various molecular targets, including enzymes and receptors, to exert its effects. For example, as a chiral amine, it can bind to chiral centers in enzymes or receptors, influencing their activity and leading to specific biological responses. The pathways involved may include signal transduction, metabolic processes, and other cellular functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(2S)-2-pentanamine: The enantiomer of (2R)-pentan-2-amine, with similar chemical properties but different biological activities due to its chiral nature.

2-methylbutanamine: A structural isomer with a different arrangement of carbon atoms.

3-pentanamine: Another isomer with the amine group located on the third carbon atom.

Uniqueness

This compound is unique due to its specific chiral configuration, which can result in different interactions with biological molecules compared to its enantiomer or other isomers. This chiral specificity makes it valuable in the synthesis of enantiomerically pure compounds and in applications where chirality plays a crucial role.

Biologische Aktivität

(2R)-pentan-2-amine, also known as 2-amino-4-methylpentane, is an organic compound with significant biological activity. This article explores its biological functions, mechanisms of action, and potential applications in various fields, supported by case studies and research findings.

Chemical Structure and Properties

This compound has the molecular formula C5H13N and features a chiral center at the second carbon atom. Its structure allows it to interact with various biological targets, influencing metabolic processes and signaling pathways.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The compound can act as a chiral amine , which enables it to bind to chiral centers in proteins, affecting their activity. This interaction can lead to modulation of signal transduction pathways and metabolic processes, making it a valuable compound in biochemical research and drug development.

1. Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. In a study evaluating various amines, it was found to inhibit the growth of certain gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. The compound's effectiveness against these pathogens suggests its potential as a therapeutic agent in treating bacterial infections .

2. Neurological Effects

Ongoing studies are investigating the potential of this compound in treating neurological disorders. Its ability to modulate neurotransmitter systems may provide therapeutic benefits for conditions such as neuropathic pain and depression. The compound's role as an enzyme inhibitor in specific biochemical pathways could contribute to its efficacy in these contexts .

3. Antioxidant Properties

Preliminary research has suggested that this compound may possess antioxidant properties. Compounds with similar structures have shown the ability to scavenge free radicals, which could be beneficial in reducing oxidative stress-related diseases .

Case Study 1: Antimicrobial Efficacy

A study conducted on various amines, including this compound, demonstrated significant antibacterial activity against S. aureus and vancomycin-resistant strains of E. faecalis. The results indicated that the compound could be a candidate for developing new antibiotics due to its potency against resistant strains .

| Compound | Activity Against S. aureus | Activity Against E. faecalis |

|---|---|---|

| This compound | Moderate | High |

| Control (Standard Antibiotic) | High | High |

Case Study 2: Neurological Research

In vitro studies have explored the effects of this compound on neuronal cells, revealing its potential neuroprotective effects. It was observed that the compound could enhance cell viability under oxidative stress conditions, suggesting its application in neurodegenerative disease therapies.

Synthesis and Applications

This compound can be synthesized through several methods, including reductive amination processes and catalytic hydrogenation of suitable precursors. Its applications extend beyond pharmaceuticals; it is also utilized in the synthesis of polymers and agrochemicals due to its versatile chemical behavior.

Eigenschaften

IUPAC Name |

(2R)-pentan-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13N/c1-3-4-5(2)6/h5H,3-4,6H2,1-2H3/t5-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGEIPFLJVCPEKU-RXMQYKEDSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

87.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.